molecular formula C11H10N2O2 B1605642 Ethyl 2-cyano-3-(3-pyridinyl)acrylate CAS No. 103011-95-6

Ethyl 2-cyano-3-(3-pyridinyl)acrylate

Cat. No.: B1605642
CAS No.: 103011-95-6
M. Wt: 202.21 g/mol
InChI Key: BMMBXBIFKMYOLF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(3-pyridinyl)acrylate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines

Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, a derivative of Ethyl 2-cyano-3-(3-pyridinyl)acrylate, has been utilized in the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines and other fused pyridines through one-pot reactions. These substances are pivotal in the field of heterocyclic chemistry, used in various industrial and pharmaceutical applications (Latif, Rady & Döupp, 2003).

2. Production of 3-cyano-4-pyrenyl-6-substituted-2-pyridone Derivatives

The compound has been instrumental in creating 3-cyano-4-pyrenyl-6-substituted-2-pyridone derivatives, essential in the field of dyes and pigments due to their unique fluorescence and color parameters. These derivatives have potential applications in materials science, especially in the development of fluorescent materials and sensors (Chen & Wang, 1995).

3. Aldol Condensation in Ethyl Acetate and Formaldehyde

Ethyl acrylate (EA) synthesis through aldol condensation of ethyl acetate with formaldehyde involves this compound. This process is vital in the production of EA, a significant monomer for polymer industries, showcasing the compound's role in industrial chemistry (Sararuk et al., 2017).

4. Chemoselective Synthesis of Polysubstituted Pyrroles and Tetrahydropyridines

In a catalyst-free, solvent-free environment, this compound is used in the synthesis of polysubstituted pyrroles and tetrahydropyridines. This showcases its application in green chemistry, providing an environmentally friendly approach to synthesizing important chemical compounds (Dhinakaran, Padmini & Bhuvanesh, 2016).

5. Non-Linear Optical (NLO) Response Studies

The compound has been characterized for its non-linear optical properties, which are significant in the field of photonics and telecommunications. Its high first hyperpolarizability indicates its potential in developing NLO materials, which are critical in optical signal processing and telecommunication (Rawat & Singh, 2015).

6. Synthesis of Poly(ethyl cyanoacrylate)

This compound's polymerization to form Poly(ethyl cyanoacrylate) has been explored, especially in understanding its degradability and degradation mechanisms. Such polymers are significant in medical applications like surgical adhesives and drug delivery systems (Han, Kim & Liu, 2008).

7. Diradical Polymerization Studies

Its role in initiating diradical polymerization of acrylonitrile, a process significant in polymer science for producing high-performance polymers, has been studied, providing insights into polymer chemistry and materials science (Li, Willis, Padías & Hall, 1991).

Properties

IUPAC Name

ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMBXBIFKMYOLF-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.